molecular formula C12H14F3N3 B2376444 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile CAS No. 937601-55-3

3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile

Cat. No.: B2376444
CAS No.: 937601-55-3
M. Wt: 257.26
InChI Key: AYSPXLZWTUNSRM-UHFFFAOYSA-N
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Description

3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile is a chemical compound with the molecular formula C12H14F3N3. It is characterized by the presence of a trifluoromethyl group attached to an indazole ring, which is further connected to a butanenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile typically involves the introduction of the trifluoromethyl group into the indazole ring. One common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the indazole precursor to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .

Chemical Reactions Analysis

Types of Reactions

3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl group or other substituents on the indazole ring can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents on the indazole ring .

Scientific Research Applications

3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]butanenitrile involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity. The compound may act through pathways involving photoredox catalysis, where the trifluoromethyl radical generated under visible light irradiation participates in various chemical reactions .

Properties

IUPAC Name

3-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-2-yl]butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3/c1-8(6-7-16)18-11(12(13,14)15)9-4-2-3-5-10(9)17-18/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSPXLZWTUNSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1C(=C2CCCCC2=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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